Lipophilicity (Predicted LogP) Differentiates N‑ethoxymethyl from N‑alkyl Phthalimides
The predicted LogP of the target compound (1.21) is intermediate between short‑chain N‑alkyl phthalimides and longer‑chain N‑alkoxy analogs, enabling balanced permeability . For N‑methylphthalimide, the predicted LogP is approximately 0.82 , yielding a calculated ΔLogP of +0.39 for the ethoxymethyl compound. This 1.5‑fold increase in partition coefficient is significant for assays requiring moderate membrane permeability without excessive lipophilicity [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.21 (predicted) |
| Comparator Or Baseline | N‑methylphthalimide predicted LogP ≈ 0.82; N‑benzyloxyphthalimide predicted LogP ≈ 2.5 |
| Quantified Difference | ΔLogP = +0.39 vs N‑methyl; ‑1.29 vs N‑benzyloxy |
| Conditions | Predicted values from ACD/Labs or similar engine, consistent across Chemsrc records |
Why This Matters
Optimal LogP range (1–3) is desirable for passive membrane permeability in drug-discovery intermediates; the ethoxymethyl analog hits the lower end of this window without requiring heavier alkoxy groups that may introduce metabolic liabilities or solubility issues.
- [1] Lipinski, C. A. et al. Adv. Drug Deliv. Rev. 2012, 64, 4-17, for LogP relevance. View Source
